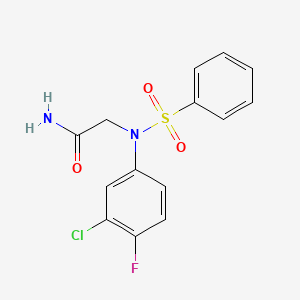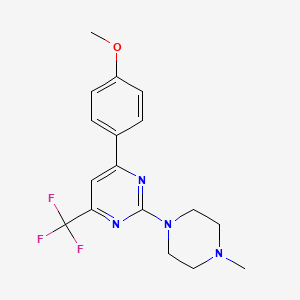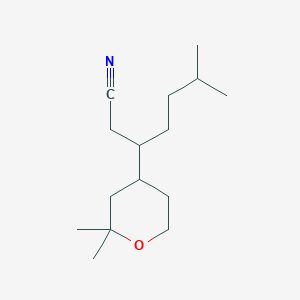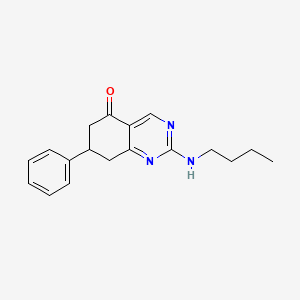
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CF33, is a compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of small molecules that target the protein Hsp90, which is involved in cell growth and survival pathways.
作用機序
CF33 targets the protein Hsp90, which is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins involved in cell growth and survival pathways. By inhibiting Hsp90, CF33 destabilizes its client proteins, leading to their degradation and ultimately inducing cell death.
Biochemical and Physiological Effects:
CF33 has been shown to induce various biochemical and physiological effects in cancer cells. It inhibits the activation of various signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are involved in cell growth and survival. CF33 also induces the expression of various pro-apoptotic proteins such as Bax and Bad, leading to the activation of the intrinsic apoptotic pathway.
実験室実験の利点と制限
CF33 has several advantages as a potential anticancer agent. It has a high potency and specificity towards Hsp90, which makes it an attractive target for cancer therapy. CF33 also has a relatively low toxicity profile, which makes it a promising candidate for further development. However, CF33 has some limitations as well. It has a relatively short half-life, which limits its efficacy in vivo. Also, CF33 has poor solubility in aqueous solutions, which makes it challenging to administer.
将来の方向性
For the development of CF33 include the development of prodrug derivatives, combination therapy, and the identification of biomarkers.
科学的研究の応用
CF33 has been studied extensively in vitro and in vivo for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. CF33 has also been found to inhibit the growth of tumor xenografts in mice without causing any significant toxicity.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3S/c15-12-8-10(6-7-13(12)16)18(9-14(17)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXZELGNJYMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-methoxyphenyl)-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B4235418.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichloro-N-ethylbenzenesulfonamide](/img/structure/B4235424.png)
![2-iodo-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235430.png)


![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4235439.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4235440.png)
![4-chloro-N-{4-[(methylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4235441.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4235443.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4235467.png)
![1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4235471.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B4235478.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235481.png)